The Core Principle of the Thiazolyl Blue Assay: A Technical Guide
The Core Principle of the Thiazolyl Blue Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Thiazolyl Blue (MTT) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Its simplicity, cost-effectiveness, and suitability for high-throughput screening have established it as a fundamental tool in diverse fields, including drug discovery, toxicology, and cancer research.[3] This technical guide provides an in-depth exploration of the core principles of the MTT assay, complete with detailed experimental protocols and data interpretation guidelines.
The Biochemical Principle: Reduction of Tetrazolium Salt
The fundamental principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple, insoluble formazan (B1609692) product.[3][4] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[5] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[3]
In living cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, cleave the tetrazolium ring of MTT.[2] This intracellular reduction process requires NADH and results in the formation of needle-like purple formazan crystals within the cell.[6] Dead cells, having lost their metabolic activity and mitochondrial integrity, are incapable of this conversion.[2]
The insoluble formazan crystals are then solubilized using an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or an acidified isopropanol (B130326) solution.[7] This results in a colored solution whose absorbance can be quantified using a spectrophotometer (microplate reader). The intensity of the purple color, and thus the absorbance reading, is directly correlated with the number of viable cells.
Experimental Workflow
The MTT assay is typically performed in a 96-well plate format, which is amenable to high-throughput screening of multiple compounds and concentrations. The general workflow involves cell seeding, treatment with the test compound, incubation with MTT solution, solubilization of formazan crystals, and absorbance measurement.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing the MTT assay in a 96-well plate format.
Materials:
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Cells of interest
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Complete cell culture medium
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Thiazolyl Blue Tetrazolium Bromide (MTT) powder
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Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
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Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Reagent Preparation:
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MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex to ensure complete dissolution. Sterilize the solution by filtering it through a 0.22 µm filter. Store the stock solution at -20°C, protected from light.[2]
-
Solubilization Solution: Use 100% DMSO or a solution of 10% SDS in 0.01 M HCl.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for control (untreated cells) and blank (medium only). Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
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Cell Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound to the designated wells. For the control wells, add medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following the treatment period, carefully remove the medium from each well. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[8] Incubate the plate for 1 to 4 hours at 37°C.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After the MTT incubation, carefully remove the MTT-containing medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
Data Presentation and Analysis
The absorbance values obtained are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The results are often presented in a table and a dose-response curve, from which the IC50 value (the concentration of a drug that inhibits cell growth by 50%) can be determined.
Table 1: Example of Quantitative Data from a Cytotoxicity Study
| Concentration of Drug X (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100% |
| 1 | 1.125 | 0.072 | 90% |
| 5 | 0.875 | 0.061 | 70% |
| 10 | 0.625 | 0.049 | 50% |
| 25 | 0.313 | 0.033 | 25% |
| 50 | 0.156 | 0.021 | 12.5% |
| 100 | 0.078 | 0.015 | 6.2% |
Limitations and Considerations
While the MTT assay is a robust and widely used method, it is important to be aware of its limitations:
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Metabolic Interference: The assay measures metabolic activity, not cell number directly. Compounds that alter the metabolic rate of cells without affecting their viability can lead to misleading results.
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Compound Interference: Some test compounds can directly reduce MTT or interfere with the absorbance reading, leading to false-positive or false-negative results.[9]
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Toxicity of MTT: Prolonged incubation with MTT can be toxic to some cell lines.
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Incomplete Solubilization: Incomplete dissolution of formazan crystals can lead to inaccurate absorbance readings.
References
- 1. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. NADH-dependent dehydrogenase activity estimation by flow cytometric analysis of 3-(4,5-dimethylthiazolyl-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | MDPI [mdpi.com]
